ethyl 1-{6-[(4-chlorophenyl)methanesulfonyl]pyridazin-3-yl}piperidine-4-carboxylate
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Description
Ethyl 1-{6-[(4-chlorophenyl)methanesulfonyl]pyridazin-3-yl}piperidine-4-carboxylate is a useful research compound. Its molecular formula is C19H22ClN3O4S and its molecular weight is 423.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 423.1019551 g/mol and the complexity rating of the compound is 611. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 1-{6-[(4-chlorophenyl)methanesulfonyl]pyridazin-3-yl}piperidine-4-carboxylate is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores the compound's biological properties, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C20H23ClN6O2S, with a molecular weight of 447.0 g/mol. The chemical structure features a piperidine ring, a pyridazine moiety, and a methanesulfonyl group attached to a chlorophenyl substituent, which are crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C20H23ClN6O2S |
Molecular Weight | 447.0 g/mol |
IUPAC Name | This compound |
CAS Number | 2741940-87-2 |
Antitumor Activity
Recent studies have indicated that derivatives of pyridazine compounds exhibit notable antitumor properties. This compound has shown promising results against various cancer cell lines, including colon carcinoma (HCT-15) and breast cancer models. The mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth and metastasis.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that it demonstrates significant efficacy against both Gram-positive and Gram-negative bacterial strains. The presence of the methanesulfonyl group is believed to enhance its antibacterial properties by interfering with bacterial enzyme function.
Enzyme Inhibition
This compound has been tested for its ability to inhibit various enzymes, including acetylcholinesterase (AChE) and urease. These activities suggest potential applications in treating conditions like Alzheimer's disease and managing urea levels in patients with renal dysfunction.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine or pyridazine moieties can significantly influence the potency and selectivity of the compound against specific biological targets. For instance, substituents on the chlorophenyl ring have been shown to affect the binding affinity to target enzymes.
Case Studies
- Antitumor Efficacy : In a study evaluating various pyridazine derivatives, this compound exhibited IC50 values in the low micromolar range against HCT-15 cells, indicating potent antitumor activity.
- Antimicrobial Testing : A series of tests against Staphylococcus aureus and Escherichia coli demonstrated that the compound effectively inhibited bacterial growth at concentrations as low as 10 µg/mL, showcasing its potential as an antimicrobial agent.
Properties
IUPAC Name |
ethyl 1-[6-[(4-chlorophenyl)methylsulfonyl]pyridazin-3-yl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4S/c1-2-27-19(24)15-9-11-23(12-10-15)17-7-8-18(22-21-17)28(25,26)13-14-3-5-16(20)6-4-14/h3-8,15H,2,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDOADUZMQBXNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NN=C(C=C2)S(=O)(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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